- Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic AcidsAngewandte Chemie, 2013, 52(23), 6072-6075,
Cas no 938181-32-9 (ethyl 5-oxooxepane-4-carboxylate)

938181-32-9 structure
Nombre del producto:ethyl 5-oxooxepane-4-carboxylate
Número CAS:938181-32-9
MF:C9H14O4
Megavatios:186.205063343048
MDL:MFCD22544171
CID:2116316
PubChem ID:68930012
ethyl 5-oxooxepane-4-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- ethyl 5-oxooxepane-4-carboxylate
- Ethyl 5-oxo-oxepane-4-carboxylate
- 5-Oxooxepane-4-carboxylic acid ethyl ester
- AB77314
- ETHYL5-OXOOXEPANE-4-CARBOXYLATE
- AKOS027338492
- AS-61014
- Ethyl 5-oxo-4-oxepanecarboxylate
- EN300-256692
- MFCD22544171
- CS-0047300
- W11163
- SY126056
- DA-33740
- 938181-32-9
- SCHEMBL4143964
- FTRZAHWLSIAJSW-UHFFFAOYSA-N
-
- MDL: MFCD22544171
- Renchi: 1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3
- Clave inchi: FTRZAHWLSIAJSW-UHFFFAOYSA-N
- Sonrisas: O=C(C1CCOCCC1=O)OCC
Atributos calculados
- Calidad precisa: 186.08920892g/mol
- Masa isotópica única: 186.08920892g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 200
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.4
- Superficie del Polo topológico: 52.6Ų
Propiedades experimentales
- Denso: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 280.7±40.0 ºC (760 Torr),
- Punto de inflamación: 120.8±27.4 ºC,
- Disolución: Dissolution (37 g/l) (25 º C),
ethyl 5-oxooxepane-4-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D769054-1g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 1g |
$450 | 2024-06-07 | |
abcr | AB462265-250mg |
Ethyl 5-oxooxepane-4-carboxylate; . |
938181-32-9 | 250mg |
€371.70 | 2024-04-16 | ||
Enamine | EN300-256692-1.0g |
ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 1.0g |
$450.0 | 2024-06-19 | |
Enamine | EN300-256692-10.0g |
ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 10.0g |
$2676.0 | 2024-06-19 | |
abcr | AB462265-250 mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 250MG |
€493.40 | 2022-06-02 | ||
1PlusChem | 1P003AQU-5g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 5g |
$1355.00 | 2024-04-19 | |
1PlusChem | 1P003AQU-250mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 250mg |
$349.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117940-100mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 100mg |
¥844.00 | 2024-04-24 | |
Crysdot LLC | CD11008664-10g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 10g |
$3000 | 2024-07-19 | |
1PlusChem | 1P003AQU-100mg |
ETHYL 5-OXOOXEPANE-4-CARBOXYLATE |
938181-32-9 | 98% | 100mg |
$105.00 | 2025-03-21 |
ethyl 5-oxooxepane-4-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 15 min, -30 °C; 1 h, -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
Referencia
- Aminoheteroaryl compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; rt → -30 °C; -30 °C
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Referencia
- Pyrimidinone derivatives as calcilytic compounds and their preparation, pharmaceutical compositions and use as calcium receptor inhibitors for treatment of bone and mineral diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 5.5 h, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of oxepinopyrazole derivatives as inhibitors of PI3-kinase activity, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 25 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referencia
- Preparation of tricyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referencia
- Heterocylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether , Dichloromethane ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Referencia
- Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like PropertiesChemistry - A European Journal, 2017, 23(9), 2225-2230,
ethyl 5-oxooxepane-4-carboxylate Raw materials
ethyl 5-oxooxepane-4-carboxylate Preparation Products
ethyl 5-oxooxepane-4-carboxylate Literatura relevante
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate

Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):196.0/401.0/1426.0